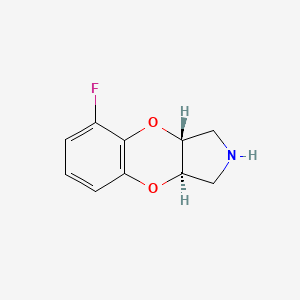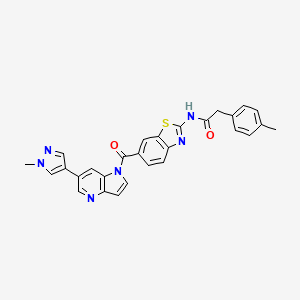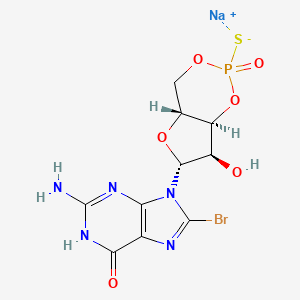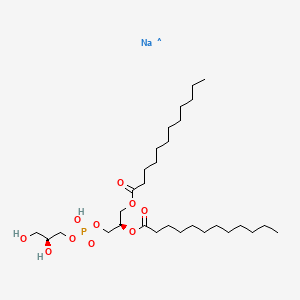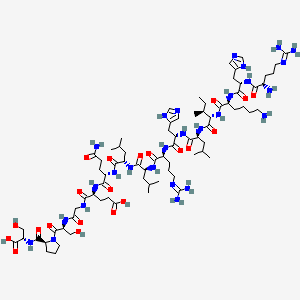
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as arginine, histidine, lysine, isoleucine, leucine, glutamine, glutamic acid, glycine, serine, and proline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve specific enzymes or chemical reagents that target particular amino acids.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as antimicrobial agents, cancer treatments, and in drug delivery systems.
Industry: Utilized in the development of biomaterials and as additives in various products.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and other proteins. The pathways involved often include:
Binding to receptors: Triggering intracellular signaling cascades.
Enzyme inhibition or activation: Modulating biochemical pathways.
Protein-protein interactions: Influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides with similar sequences or functional groups can exhibit comparable properties. Examples include:
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH: analogs with slight variations in amino acid composition.
Other bioactive peptides: Such as insulin, glucagon, and oxytocin.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different interactions and effects, making each peptide distinct in its function and utility.
Eigenschaften
Molekularformel |
C77H131N27O21 |
|---|---|
Molekulargewicht |
1771.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H131N27O21/c1-9-42(8)61(103-66(115)46(16-10-11-23-78)93-70(119)53(30-43-32-85-37-90-43)97-62(111)45(79)15-12-24-87-76(81)82)73(122)101-52(29-41(6)7)69(118)100-54(31-44-33-86-38-91-44)71(120)94-47(17-13-25-88-77(83)84)64(113)98-51(28-40(4)5)68(117)99-50(27-39(2)3)67(116)96-49(19-21-58(80)107)65(114)95-48(20-22-60(109)110)63(112)89-34-59(108)92-55(35-105)74(123)104-26-14-18-57(104)72(121)102-56(36-106)75(124)125/h32-33,37-42,45-57,61,105-106H,9-31,34-36,78-79H2,1-8H3,(H2,80,107)(H,85,90)(H,86,91)(H,89,112)(H,92,108)(H,93,119)(H,94,120)(H,95,114)(H,96,116)(H,97,111)(H,98,113)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,115)(H,109,110)(H,124,125)(H4,81,82,87)(H4,83,84,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChI-Schlüssel |
PWWHDKSQHIXQJP-QHGNQABOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
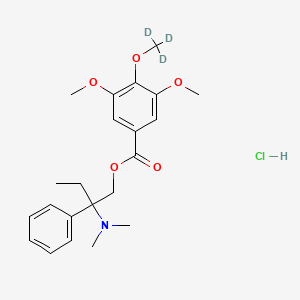
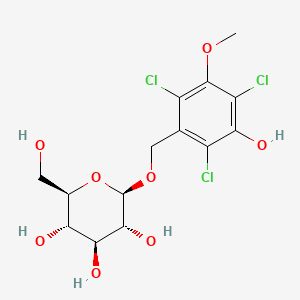

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)
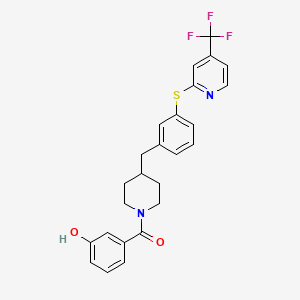
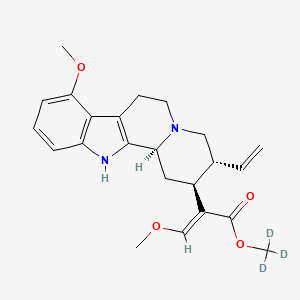
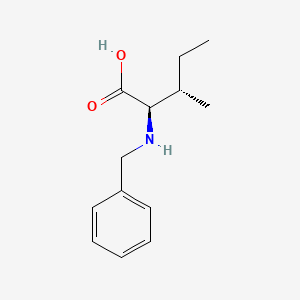
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
